molecular formula C25H28N2O2 B11532434 2-(2,3-Dimethoxyphenyl)-1,3-bis(4-methylphenyl)imidazolidine

2-(2,3-Dimethoxyphenyl)-1,3-bis(4-methylphenyl)imidazolidine

Cat. No.: B11532434
M. Wt: 388.5 g/mol
InChI Key: ATRFXORZDFGSKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-Dimethoxyphenyl)-1,3-bis(4-methylphenyl)imidazolidine is a complex organic compound that belongs to the class of imidazolidines. This compound is characterized by the presence of two methoxy groups attached to a phenyl ring and two methylphenyl groups attached to an imidazolidine ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dimethoxyphenyl)-1,3-bis(4-methylphenyl)imidazolidine typically involves the reaction of 2,3-dimethoxybenzaldehyde with 4-methylbenzylamine in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is then cyclized to form the imidazolidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dimethoxyphenyl)-1,3-bis(4-methylphenyl)imidazolidine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The imidazolidine ring can be reduced to form secondary amines.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as nitric acid for nitration or bromine for halogenation.

Major Products Formed

    Oxidation: Formation of 2,3-dimethoxybenzoic acid or 2,3-dimethoxybenzaldehyde.

    Reduction: Formation of secondary amines.

    Substitution: Formation of nitro or halogenated derivatives of the compound.

Scientific Research Applications

2-(2,3-Dimethoxyphenyl)-1,3-bis(4-methylphenyl)imidazolidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,3-Dimethoxyphenyl)-1,3-bis(4-methylphenyl)imidazolidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue of the major human neurotransmitter dopamine with methoxy groups at the 3 and 4 positions.

    2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A phenylboronic ester derivative with similar structural features.

Uniqueness

2-(2,3-Dimethoxyphenyl)-1,3-bis(4-methylphenyl)imidazolidine is unique due to its imidazolidine ring structure combined with methoxy and methylphenyl groups. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H28N2O2

Molecular Weight

388.5 g/mol

IUPAC Name

2-(2,3-dimethoxyphenyl)-1,3-bis(4-methylphenyl)imidazolidine

InChI

InChI=1S/C25H28N2O2/c1-18-8-12-20(13-9-18)26-16-17-27(21-14-10-19(2)11-15-21)25(26)22-6-5-7-23(28-3)24(22)29-4/h5-15,25H,16-17H2,1-4H3

InChI Key

ATRFXORZDFGSKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(C2C3=C(C(=CC=C3)OC)OC)C4=CC=C(C=C4)C

Origin of Product

United States

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